2,3-Dibromobutenedioic acid

Beschreibung

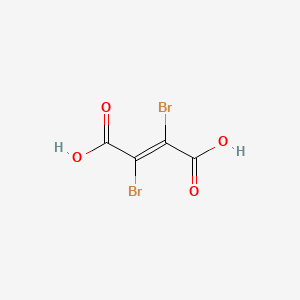

(E)-2,3-Dibromo-2-butenedioic acid (CAS: 608-38-8) is a brominated halogenated compound with the molecular formula C₄H₂Br₂O₄ and a molar mass of 273.86 g/mol . Structurally, it features a conjugated diene backbone with bromine atoms at the 2 and 3 positions in the E-configuration, where the substituents are on opposite sides of the double bond. This compound is primarily recognized as a disinfection by-product (DBP) in drinking water, formed during the chlorination or bromination of water containing organic precursors .

Structure

3D Structure

Eigenschaften

IUPAC Name |

(E)-2,3-dibromobut-2-enedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Br2O4/c5-1(3(7)8)2(6)4(9)10/h(H,7,8)(H,9,10)/b2-1+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMNMPRXRQYSFRP-OWOJBTEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(C(=O)O)Br)(C(=O)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C(/C(=O)O)\Br)(\C(=O)O)/Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Br2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001023334 | |

| Record name | (2E)-2,3-Dibromo-2-butenedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001023334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.86 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

608-38-8, 149230-81-9 | |

| Record name | (2E)-2,3-Dibromo-2-butenedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=608-38-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dibromobutenedioic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149230819 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2E)-2,3-Dibromo-2-butenedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001023334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Overview

The most direct route to (E)-2,3-dibromo-2-butenedioic acid involves the electrophilic addition of bromine to 2-butenedioic acid (maleic or fumaric acid). This reaction proceeds via a bromonium ion intermediate, leading to anti-addition across the double bond. When starting with fumaric acid (trans-2-butenedioic acid), the reaction preserves the (E)-configuration due to steric and electronic factors.

Standard Protocol

A typical procedure involves dissolving fumaric acid in a polar solvent (e.g., glacial acetic acid) and cooling the mixture to 0–5°C. Bromine is added dropwise under vigorous stirring, maintaining the temperature below 10°C to prevent side reactions such as oxidation or diastereomer formation. The reaction typically completes within 6–9 hours, yielding a crude product that is isolated via vacuum filtration.

Table 1: Reaction Conditions for Bromination of Fumaric Acid

| Parameter | Value/Range |

|---|---|

| Starting material | Fumaric acid |

| Solvent | Glacial acetic acid |

| Temperature | 0–10°C |

| Bromine stoichiometry | 2.0 equivalents |

| Reaction time | 6–9 hours |

| Yield (crude) | 85–90% |

Mechanistic Insights

The reaction initiates with the formation of a cyclic bromonium ion intermediate upon bromine’s electrophilic attack on the electron-rich double bond. Subsequent nucleophilic opening by bromide ion occurs from the opposite face, enforcing anti-addition. This stereochemical outcome is critical for achieving the (E)-configuration, as confirmed by X-ray crystallography and NMR studies.

Optimization Strategies

Temperature Control

Maintaining subambient temperatures (−5°C to 1°C) minimizes thermal decomposition and ensures high regioselectivity. Elevated temperatures (>10°C) favor diastereomeric mixtures, complicating purification.

Solvent Selection

While glacial acetic acid is standard, alternatives like dichloromethane or ethyl acetate have been explored. However, these solvents often result in lower yields due to reduced bromine solubility or incompatibility with aqueous workups.

Purification and Characterization

Crystallization Techniques

Crude (E)-2,3-dibromo-2-butenedioic acid is purified via recrystallization from absolute ethanol. The high polarity of ethanol facilitates the removal of unreacted starting materials and inorganic salts. Post-crystallization, the product is vacuum-dried at 25–35°C for 3–5 hours, achieving a purity of 98.2–99.8%.

Table 2: Purification Parameters

| Parameter | Value/Range |

|---|---|

| Solvent | Absolute ethanol |

| Crystallization temperature | −20°C to 0°C |

| Drying temperature | 25–35°C |

| Final purity | 98.2–99.8% |

Analytical Confirmation

Alternative Synthetic Routes

Bromination of Maleic Anhydride

Maleic anhydride can serve as a precursor, undergoing bromination followed by hydrolysis to yield the target acid. However, this method introduces additional steps for anhydride opening, reducing overall efficiency.

Halogen Exchange Reactions

Though less common, halogen exchange using HBr or NaBr in the presence of oxidizing agents (e.g., H₂O₂) has been reported. These methods suffer from lower selectivity and require stringent control over reaction conditions.

Industrial-Scale Considerations

Waste Management

Mother liquors from crystallization contain residual bromine (15–18%), which can be recycled into subsequent batches to reduce operational costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions: (E)-2,3-dibromo-2-butenedioic acid undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups.

Reduction Reactions: The compound can be reduced to form butenedioic acid or other derivatives.

Oxidation Reactions: It can undergo oxidation to form higher oxidation state compounds.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are employed.

Major Products Formed:

Substitution Reactions: Products include substituted butenedioic acids.

Reduction Reactions: Products include butenedioic acid and its derivatives.

Oxidation Reactions: Products include higher oxidation state compounds of butenedioic acid.

Wissenschaftliche Forschungsanwendungen

(E)-2,3-dibromo-2-butenedioic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

Industry: It is used in the production of polymers and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2,3-dibromobutenedioic acid involves its interaction with various molecular targets. The bromine atoms in the compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The compound can also participate in redox reactions, affecting cellular pathways and processes.

Vergleich Mit ähnlichen Verbindungen

(E)-2,3-Dibromo-2-butenedioic Acid vs. Threo-2,3-Dibromobutanedioic Acid

- Structural Differences :

- Physicochemical Properties :

(E)-2,3-Dibromo-2-butenedioic Acid vs. (Z)-2-Bromo-3-methyl-2-butenedioic Acid

- Substituent Effects :

- Reactivity :

- The methyl group in the Z-isomer may enhance stability toward nucleophilic attack compared to the E-dibromo compound.

Halogenated Acid Analogs

Dibromoacetic Acid (DBAA)

Dibromomethane

- Structure : A fully saturated dihalomethane (CH₂Br₂; molar mass: 173.83 g/mol) .

- Volatility : Dibromomethane is significantly more volatile than the dibromo butenedioic acid, influencing its environmental persistence .

Disinfection By-Products (DBPs)

*Calculated based on molecular formula.

Research Findings and Implications

- Environmental Impact : (E)-2,3-Dibromo-2-butenedioic acid is less volatile than smaller DBPs like dibromomethane, increasing its persistence in aqueous environments .

- Health Risks : While less toxic than DBAA, prolonged exposure to the E-dibromo compound may still pose risks due to bioaccumulation .

- Analytical Challenges : Structural complexity necessitates advanced techniques (e.g., X-ray crystallography, referenced in SHELX software ) for precise characterization.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (E)-2,3-dibromo-2-butenedioic acid, and how do reaction conditions influence stereoselectivity?

- Methodological Answer : The compound is typically synthesized via bromination of maleic acid derivatives. Key methods include:

- Electrophilic bromination of maleic acid or its esters using bromine (Br₂) in acetic acid or carbon tetrachloride under controlled temperatures (0–25°C) to favor the (E)-isomer .

- Radical bromination with N-bromosuccinimide (NBS) under UV light, though this may require purification to isolate the desired stereoisomer.

- A table summarizing reaction conditions and yields from historical literature is provided below:

| Method | Reactants | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|

| Electrophilic bromination | Maleic acid, Br₂ | Acetic acid | 0–25°C | 60–75 | |

| Radical bromination | Maleic ester, NBS | CCl₄ | RT, UV | 40–50 |

Q. What spectroscopic and crystallographic techniques are optimal for characterizing (E)-2,3-dibromo-2-butenedioic acid?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) reveal distinct shifts for the brominated alkene (δ 6.8–7.2 ppm for ¹H; δ 120–130 ppm for ¹³C). Coupling constants (J ≈ 12–15 Hz) confirm the (E)-configuration .

- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures using high-resolution data, confirming bond angles and Br spatial arrangement .

- IR Spectroscopy : Strong C=O stretches (~1700 cm⁻¹) and C-Br vibrations (~550–600 cm⁻¹) validate functional groups .

Q. What safety protocols are critical when handling (E)-2,3-dibromo-2-butenedioic acid in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation .

- Waste Management : Segregate halogenated waste and dispose via licensed hazardous waste facilities to mitigate environmental release .

- Emergency Procedures : Neutralize spills with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. How can researchers detect and quantify (E)-2,3-dibromo-2-butenedioic acid as a disinfection byproduct (DBP) in water systems?

- Methodological Answer :

- Liquid Chromatography-Mass Spectrometry (LC-MS) : Use reverse-phase C18 columns with electrospray ionization (ESI) in negative mode. Optimize mobile phases (e.g., acetonitrile/0.1% formic acid) for separation .

- Gas Chromatography (GC) with ECD : Derivatize the compound (e.g., methylation) to enhance volatility. Compare retention times with certified standards (e.g., CAS 608-38-8) .

- Limit of Detection (LOD) : Achieve sub-ppb sensitivity (e.g., 0.1 µg/L) via pre-concentration techniques like solid-phase extraction (SPE) .

Q. How can contradictions in reported toxicity data for brominated DBPs be resolved methodologically?

- Methodological Answer :

- Meta-Analysis : Apply statistical tools (e.g., Cochran’s Q test) to assess heterogeneity across studies. Adjust for variables like exposure duration and model organisms .

- Dose-Response Modeling : Use benchmark dose (BMD) software to reconcile discrepancies between in vitro (e.g., cytotoxicity assays) and in vivo data .

- Quality Control : Validate assays with positive controls (e.g., dibromoacetic acid) and replicate experiments under standardized OECD guidelines .

Q. What reaction mechanisms underlie the environmental degradation of (E)-2,3-dibromo-2-butenedioic acid in aqueous systems?

- Methodological Answer :

- Hydrolytic Dehalogenation : Study pH-dependent pathways (e.g., base-catalyzed elimination) via kinetic monitoring (UV-Vis spectroscopy). Identify intermediates like maleic acid via LC-MS .

- Photolytic Degradation : Exclude solutions to UV light (254 nm) and track Br⁻ release via ion chromatography. Compare quantum yields with computational models (e.g., DFT) .

Q. How does the environmental fate of (E)-2,3-dibromo-2-butenedioic acid compare to structurally related DBPs?

- Methodological Answer :

- Comparative Partitioning Studies : Measure log Kow (octanol-water coefficients) and soil adsorption (Kd) using shake-flask methods. Correlate with molecular descriptors (e.g., polar surface area) .

- Persistence Assessment : Conduct OECD 309 tests to quantify half-life in water-sediment systems. Contrast with analogs like dibromoacetic acid .

Q. What strategies are effective in assessing the toxicity of (E)-2,3-dibromo-2-butenedioic acid in aquatic organisms?

- Methodological Answer :

- In Vitro Bioassays : Use zebrafish embryo (Danio rerio) models to evaluate teratogenicity (e.g., heart malformations) via bright-field microscopy .

- Oxidative Stress Markers : Quantify glutathione (GSH) depletion and lipid peroxidation (MDA levels) in exposed Daphnia magna .

- Omics Approaches : Apply transcriptomics (RNA-seq) to identify dysregulated pathways (e.g., Nrf2 signaling) in exposed organisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.